MAO‑B Inhibitory Selectivity vs. Non‑Brominated Parent Compound
The 8‑bromo derivative (target) and the non‑brominated parent 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one were evaluated against recombinant human MAO‑A and MAO‑B under comparable fluorimetric assay conditions [1] [2]. The target compound exhibits an MAO‑B IC₅₀ of 1.13 × 10³ nM and an MAO‑A IC₅₀ > 1.00 × 10⁵ nM, yielding a selectivity ratio (MAO‑A/MAO‑B) of > 88. The parent compound, lacking the bromine, shows an MAO‑A IC₅₀ of 7.05 × 10⁴ nM; its MAO‑B data have not been reported in the same dataset, but the markedly lower MAO‑A potency of the brominated analog (→ right‑shifted IC₅₀) indicates a halogen‑dependent change in isoform selectivity.
| Evidence Dimension | MAO‑B inhibition selectivity (MAO‑A IC₅₀ / MAO‑B IC₅₀) |
|---|---|
| Target Compound Data | MAO‑B IC₅₀ = 1.13 × 10³ nM, MAO‑A IC₅₀ > 1.00 × 10⁵ nM |
| Comparator Or Baseline | Parent (1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one): MAO‑A IC₅₀ = 7.05 × 10⁴ nM; MAO‑B data not available |
| Quantified Difference | MAO‑A IC₅₀ ratio (target/parent) > 1.4; selectivity index (MAO‑A/MAO‑B for target) > 88 |
| Conditions | Recombinant human MAO‑A and MAO‑B; kynuramine → 4‑hydroxyquinoline fluorimetric assay, 20 min incubation (BindingDB/ChEMBL data) |
Why This Matters
A > 88‑fold selectivity window for MAO‑B over MAO‑A is a therapeutically relevant differentiation; researchers targeting MAO‑B for Parkinson’s disease or neuroprotection cannot achieve this profile with the non‑brominated parent.
- [1] BindingDB entry BDBM50401981 (CHEMBL1575961): Inhibition data for 8‑bromo‑1,4,4‑trimethyl‑3,4‑dihydroquinolin‑2(1H)‑one. MAO‑A IC₅₀ > 1.00E+5 nM; MAO‑B IC₅₀ = 1.13E+3 nM. BindingDB, accessed 07 May 2026. View Source
- [2] BindingDB entry BDBM50350490 (CHEMBL1814638): Inhibition data for 1,4,4‑trimethyl‑3,4‑dihydroquinolin‑2(1H)‑one. MAO‑A IC₅₀ = 7.05E+4 nM. BindingDB, accessed 07 May 2026. View Source
